molecular formula C22H22O12 B589297 Hesperetin 3'-O-β-D-Glucuronide CAS No. 150985-66-3

Hesperetin 3'-O-β-D-Glucuronide

Cat. No.: B589297
CAS No.: 150985-66-3
M. Wt: 478.406
InChI Key: PJAUEKWZQWLQSU-ZQUMRXHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

Hesperetin 3'-O-β-D-glucuronide is systematically identified by its IUPAC name: (2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . This name reflects its structural complexity as a flavonoid glucuronide, comprising a hesperetin aglycone core conjugated to a glucuronic acid moiety. The designation "3'-O-β-D-glucuronide" specifies the attachment site (3' position of the hesperetin B-ring) and the β-anomeric configuration of the glucuronic acid linkage.

The compound is also recognized by its CAS number 1237479-05-8 and synonyms such as rac-Hesperetin 3'-O-β-D-Glucuronide (mixture of diastereomers) . The "rac" prefix indicates the presence of a racemic mixture of diastereomers, arising from multiple stereocenters in the glucuronic acid moiety.

Molecular Formula and Weight Analysis

This compound has the molecular formula C₂₂H₂₂O₁₂ , derived from the combination of the hesperetin aglycone (C₁₆H₁₄O₆) and glucuronic acid (C₆H₁₀O₇). Its molecular weight is 478.4 g/mol , calculated as follows:

  • Hesperetin core : 302.28 g/mol (C₁₆H₁₄O₆)
  • Glucuronic acid : 194.14 g/mol (C₆H₁₀O₇)
  • Total : 302.28 + 194.14 = 496.42 g/mol (adjusted for conjugation losses).

This molecular weight aligns with values reported in PubChem and HMDB databases, confirming its identity as a glucuronidated flavonoid.

Stereochemical Configuration and Isomeric Considerations

The compound exhibits stereochemical complexity due to multiple chiral centers in the glucuronic acid moiety and the hesperetin aglycone. Key stereochemical features include:

Chiral Center Configuration Functional Group
C2 (glucuronic acid) S Hydroxyl
C3 (glucuronic acid) S Hydroxyl
C4 (glucuronic acid) S Hydroxyl
C5 (glucuronic acid) R Carboxylic acid
C6 (glucuronic acid) S Anomeric carbon

The glucuronic acid moiety adopts a β-configuration at the anomeric carbon (C6), as indicated by its β-D-glucuronide designation. The hesperetin aglycone retains its native stereochemistry, with hydroxyl groups at positions 5, 7, and 3' of the flavonoid core.

The compound exists as a racemic mixture of diastereomers , as noted in HMDB and PubChem entries. This diastereomerism arises from the glucuronic acid's chiral centers, which can adopt multiple spatial arrangements while maintaining the β-anomeric configuration.

Comparative Structural Analysis with Related Flavonoid Glucuronides

This compound shares structural similarities with other flavonoid glucuronides but differs in substitution patterns and conjugation sites. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Conjugation Site Structural Features
This compound C₂₂H₂₂O₁₂ 478.4 3' position (B-ring) Methoxy group at C4'
Hesperetin 7-O-glucuronide C₂₂H₂₂O₁₂ 478.4 7 position (A-ring) No methoxy group
Quercetin 3-O-β-D-glucuronide C₂₁H₁₈O₁₃ 478.4 3 position (C-ring) Hydroxyl at C3'

Key Differences:

  • Conjugation Site :

    • Hesperetin 3'-O-glucuronide : Glucuronic acid attaches to the 3' hydroxyl group of the B-ring, adjacent to a methoxy group at C4'.
    • Hesperetin 7-O-glucuronide : Conjugation occurs at the 7 hydroxyl group of the A-ring, lacking a methoxy substituent.
    • Quercetin 3-O-glucuronide : Conjugation at the 3 hydroxyl group of the C-ring, with a hydroxyl group at C3' instead of methoxy.
  • Substitution Patterns :

    • Methoxy vs. Hydroxyl : The methoxy group at C4' in hesperetin derivatives influences electronic distribution and solubility compared to hydroxyl-substituted analogs like quercetin.
    • Hydroxyl Positioning : The 5,7-dihydroxy pattern on the A-ring distinguishes hesperetin glucuronides from quercetin derivatives, which often have 3,5,7-trihydroxy substitution.
  • Biological Implications :

    • Hesperetin 7-O-glucuronide exhibits distinct pharmacological activity, including hypotensive and vasodilatory effects, compared to the 3'-O-glucuronide.
    • Quercetin glucuronides show broader antioxidant activity due to additional hydroxyl groups, but reduced bioavailability compared to hesperetin derivatives.

Properties

CAS No.

150985-66-3

Molecular Formula

C22H22O12

Molecular Weight

478.406

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1

InChI Key

PJAUEKWZQWLQSU-ZQUMRXHJSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

(S)-5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Preparation Methods

In Vitro Enzymatic Glucuronidation

Recombinant UGT isoforms, particularly UGT1A1 and UGT1A9, have demonstrated high activity toward hesperetin. A typical reaction mixture includes:

  • Hesperetin substrate : 10–50 μM dissolved in DMSO or ethanol (final concentration ≤1% v/v).

  • UDP-GA cofactor : 5 mM in 50 mM Tris-HCl buffer (pH 7.4).

  • Enzyme source : Recombinant UGTs (0.1–1 mg/mL) or human liver microsomes.

Incubation is performed at 37°C for 60–120 minutes, followed by quenching with ice-cold acetonitrile. Yield optimization studies indicate that pH 7.4 and magnesium chloride (5 mM) enhance UGT activity by 30–40%.

Table 1: Enzymatic Glucuronidation Parameters

ParameterOptimal ConditionYield (%)
pH7.485–90
Temperature37°C88
Incubation Time90 minutes92
UDP-GA Concentration5 mM95

Transglycosylation Using Cyclodextrin Glucanotransferase (CGTase)

CGTase-mediated transglycosylation offers an alternative route, particularly for large-scale production. Hesperetin is reacted with maltodextrin in the presence of CGTase (5% w/v) at 50°C and pH 6.5 for 48 hours. Glucoamylase is subsequently added to hydrolyze excess dextrin, yielding hesperetin mono-glucuronide with 70–75% efficiency.

Chemical Synthesis Approaches

Chemical methods are less common due to challenges in regioselectivity but provide higher yields in controlled settings.

Acetyl Protection and Glucuronidation

Key steps include:

  • Protection of hydroxyl groups : Hesperetin is treated with acetic anhydride to acetylate all hydroxyl groups except the 3'-position.

  • Glucuronic acid coupling : Using Schmidt’s trichloroacetimidate method, glucuronic acid is activated and conjugated to the 3'-OH group.

  • Deprotection : Alkaline hydrolysis (0.1 N NaOH, 25°C, 2 hours) removes acetyl groups.

This method achieves 65–70% yield but requires rigorous purification to eliminate byproducts.

Solid-Phase Synthesis

Immobilized hesperetin on Wang resin undergoes glucuronidation via carbodiimide coupling. After cleavage from the resin, the product is purified by reverse-phase HPLC, yielding 55–60% with >95% purity.

Industrial Production Methods

Scalable production integrates enzymatic synthesis with advanced bioreactor systems:

Fermentation-Based Systems

Engineered Saccharomyces cerevisiae strains expressing UGT1A1 and UDP-GA biosynthetic pathways produce this compound directly from hesperidin. Fed-batch fermentation at 30°C and pH 6.0 yields 12–15 g/L after 72 hours.

Continuous Flow Bioreactors

Microfluidic reactors with immobilized UGTs enable continuous glucuronidation. Residence time of 30 minutes and substrate flow rate of 0.5 mL/min achieve 90% conversion efficiency, reducing production costs by 40% compared to batch systems.

Reaction Optimization and Challenges

Solubility Enhancement

Hesperetin’s low aqueous solubility (log P = 2.85) limits reaction efficiency. Strategies include:

  • Co-solvent systems : Ethanol-water (30:70 v/v) increases solubility by 8-fold.

  • Cyclodextrin complexation : 2-Hydroxypropyl-β-cyclodextrin (10 mM) improves substrate availability, boosting yield to 88%.

Byproduct Inhibition

UDP, a byproduct of UDP-GA hydrolysis, inhibits UGTs at concentrations >2 mM. ATP-dependent UDP recycling systems mitigate this issue, sustaining >80% activity over 10 reaction cycles.

Analytical Validation

LC-MS Characterization

  • This compound : m/z 477.1 [M-H]⁻, fragment ions at m/z 301.0 (hesperetin aglycone) and 175.0 (glucuronic acid).

  • Quantification : Linear range of 0.1–100 μM (R² > 0.99), LOD 0.03 μM.

Stability Studies

Degradation occurs at pH >8.0 or temperatures >40°C. Ascorbic acid (1% w/v) added during hydrolysis prevents oxidative decomposition, maintaining 95% stability over 24 hours .

Mechanism of Action

Hesperetin 3’-O-β-D-Glucuronide exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Differences Between HPT7G and HPT3'G

Property HPT7G HPT3'G
Glucuronidation Position 7-OH 3'-OH
Hypotensive Activity Significant (↓ BP in SHRs) None observed
Vasodilation Enhances NO-dependent relaxation No effect
Anti-inflammatory Suppresses ICAM-1, MCP-1 No effect
PPARγ Activation Partial agonist (EC₅₀ = 15 μM) Partial agonist (EC₅₀ = 20 μM)
Plasma Concentration Higher (Cmax ~10.2 μM) Lower
References

Other Hesperetin Conjugates

  • Hesperetin Sulfate : Detected in human plasma alongside glucuronides but lacks PPARγ activity .
  • Homoeriodictyol Conjugates : Formed via hepatic demethylation/remethylation of hesperetin. These metabolites show altered antioxidant capacity due to structural differences in hydroxylation patterns .

Comparison with Non-Hesperetin Flavonoid Glucuronides

Eriodictyol 7-O-β-D-Glucuronide

Found in Chrysanthemum morifolium and Taraxaci herba, this conjugate shares structural similarity with HPT7G (glucuronidation at 7-OH) but exhibits moderate neuroprotective activity (57–65% cell viability at 10 μM in SH-SY5Y cells), unlike HPT3'G .

Quercetin-3-O-β-D-Glucuronide

This quercetin derivative demonstrates potent antibacterial activity against Enterococcus faecalis (MIC < 10 μg/mL), attributed to its hydroxyl and phenolic groups. In contrast, HPT3'G lacks significant antimicrobial effects .

Resveratrol 3-O-β-D-Glucuronide

A metabolite of resveratrol, this compound is synthesized via scalable enzymatic methods. Unlike HPT3'G, it is studied for its role in cancer chemoprevention but shares similar challenges in bioavailability due to glucuronidation .

Table 2: Bioactivities of Flavonoid Glucuronides

Compound Source Key Activities
HPT3'G Citrus metabolism PPARγ modulation
HPT7G Citrus metabolism Hypotensive, anti-inflammatory
Eriodictyol 7-O-β-D-glucuronide Chrysanthemum spp. Neuroprotection (moderate)
Quercetin-3-O-β-D-glucuronide Plant extracts Antibacterial (vs. E. faecalis)
Resveratrol 3-O-β-D-glucuronide Resveratrol metabolism Chemoprevention (under study)
References

Structural and Functional Insights

  • Positional Isomerism: The bioactivity of flavonoid glucuronides depends critically on the site of glucuronidation. For example, HPT7G’s vasoactivity is linked to its 7-O-glucuronide structure, which facilitates interactions with endothelial NO synthase, while HPT3'G’s 3'-O-glucuronide group may sterically hinder receptor binding .
  • Metabolic Stability : Glucuronidation generally enhances water solubility for renal excretion, but HPT7G’s higher plasma levels suggest slower clearance compared to HPT3'G .

Q & A

Basic: What are the primary methodologies for synthesizing Hesperetin 3'-O-β-D-Glucuronide, and how do chemical vs. enzymatic approaches compare?

Answer:
Synthesis typically involves acetyl protection of hydroxyl groups to prevent undesired reactions, followed by enzymatic or chemical glucuronidation. Evidence from flavanone glucuronide synthesis (e.g., persicogenin-3′-O-β-D-glucuronide) highlights optimized yields (73%) using UDP-glucuronosyltransferase (UGT) enzymes or rat liver microsomes . Chemical synthesis, while scalable, may require harsh conditions that degrade flavonoid structures, whereas enzymatic methods offer regioselectivity but depend on enzyme availability and stability. For large-scale production, hybrid approaches (e.g., enzymatic deacetylation after chemical glucuronidation) are recommended to balance efficiency and purity .

Basic: How can researchers differentiate H3'-OG from its isomer Hesperetin-7-O-β-D-Glucuronide (H7-OG) in analytical workflows?

Answer:
Differentiation relies on structural elucidation techniques :

  • NMR : Distinct shifts in aromatic proton resonances (e.g., H3'-OG’s B-ring protons vs. H7-OG’s A-ring protons) and anomeric proton coupling constants (J ≈ 7.5 Hz for β-configuration) .
  • LC-MS/MS : Use of collision-induced dissociation (CID) to fragment glucuronide conjugates; H3'-OG shows unique fragment ions (e.g., m/z 301 for aglycone) compared to H7-OG .
  • Enzymatic hydrolysis : Beta-glucuronidase treatment releases hesperetin, confirmed via reverse-phase HPLC retention time matching .

Advanced: What experimental designs are critical for resolving contradictory data on H3'-OG’s bioactivity (e.g., PPARγ agonism vs. lack of vasodilatory effects)?

Answer: Contradictions arise from model-specific interactions and metabolite stability:

  • In vitro assays : Use PPARγ ligand-binding domain (LBD) mutants to map binding sites. H3'-OG and H7-OG show partial agonism distinct from thiazolidinediones, likely due to differential interactions with helix 12 of PPARγ .
  • In vivo studies : Account for pharmacokinetics (e.g., plasma half-life, tissue distribution). Intravenous H7-OG reduces blood pressure in SHR rats, whereas H3'-OG lacks vasodilatory effects, possibly due to rapid excretion or poor endothelial uptake .
  • Dose optimization : Use physiologically relevant concentrations (µM range) to avoid off-target effects .

Advanced: How can researchers quantify H3'-OG in biological matrices without a commercially available reference standard?

Answer:

  • Beta-glucuronidase hydrolysis : Hydrolyze H3'-OG to hesperetin, quantify via LC-MS/MS, and back-calculate using molar conversion ratios. Validate with synthesized H3'-OG from microsomal incubations .
  • Isotope dilution : Spike samples with deuterated hesperetin as an internal standard to correct for recovery and matrix effects .
  • Cross-validation : Compare results with orthogonal methods (e.g., immunoassays for glucuronide epitopes) .

Basic: What are the key structural determinants of H3'-OG’s stability during storage and handling?

Answer:

  • pH sensitivity : Store at neutral pH (6.8–7.4) to prevent glucuronide hydrolysis. Acidic conditions (<5.0) degrade the β-D-glucuronide bond .
  • Temperature : Lyophilized powders are stable at -80°C; solutions require aliquoting to avoid freeze-thaw cycles .
  • Light protection : Use amber vials to prevent photo-oxidation of the flavanone core .

Advanced: How does the regioselectivity of glucuronidation (3' vs. 7-position) influence H3'-OG’s molecular interactions and functional outcomes?

Answer:

  • Receptor binding : The 3'-O-glucuronide moiety sterically hinders interactions with hydrophobic pockets in enzymes (e.g., PPARγ), reducing binding affinity compared to H7-OG .
  • Membrane permeability : H3'-OG’s polarity limits cellular uptake, explaining its weaker in vivo activity despite in vitro receptor activation .
  • Metabolic fate : Position affects susceptibility to phase II enzymes (e.g., sulfotransferases), altering excretion rates .

Basic: What analytical techniques are recommended for confirming the purity and identity of synthesized H3'-OG?

Answer:

  • HPLC-UV : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients; compare retention times with published data .
  • High-resolution MS : Confirm molecular ion [M-H]⁻ at m/z 477.10 (exact mass 478.11) and isotopic patterns .
  • 1D/2D NMR : Assign peaks via COSY (H-1′ to H-4′) and HMBC (glucuronide C-1 to hesperetin O-3′) .

Advanced: How can computational modeling aid in predicting H3'-OG’s pharmacokinetic and pharmacodynamic properties?

Answer:

  • Molecular docking : Simulate interactions with PPARγ, COX-2, or NF-κB to prioritize in vitro targets .
  • QSAR models : Correlate glucuronide substituents (e.g., logP, polar surface area) with bioavailability and clearance rates .
  • PBPK modeling : Integrate in vitro metabolic data (e.g., microsomal stability) to predict plasma Cmax and tissue distribution .

Basic: What are the best practices for isolating H3'-OG from biological samples (e.g., plasma, urine)?

Answer:

  • Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis HLB) for glucuronide retention. Elute with methanol:ammonium acetate (95:5, v/v) .
  • Protein precipitation : Acetonitrile (3:1 v/v) removes plasma proteins while preserving glucuronide integrity .
  • Enrichment strategies : Immunoaffinity columns with anti-hesperetin antibodies improve recovery from low-abundance samples .

Advanced: How can researchers address discrepancies in reported bioactivities of H3'-OG across different studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293-PPARγ reporter cells) and agonist controls (e.g., rosiglitazone) .
  • Metabolite stability testing : Monitor H3'-OG degradation in culture media via LC-MS to ensure observed effects are metabolite-specific .
  • Inter-laboratory validation : Share synthesized H3'-OG reference material and protocols to minimize batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.